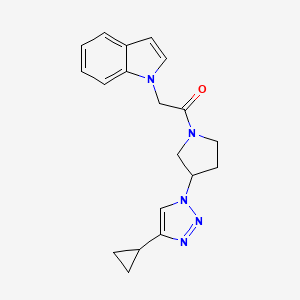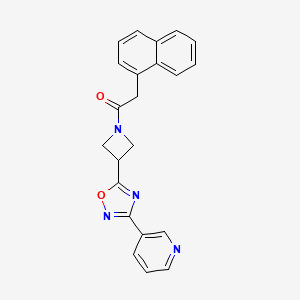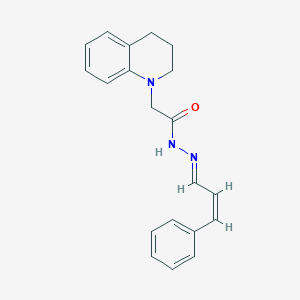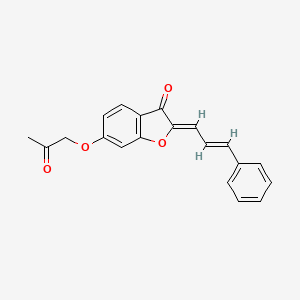
(Z)-6-(2-oxopropoxy)-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-6-(2-oxopropoxy)-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C20H16O4 and its molecular weight is 320.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Chemical Properties
Research on benzofuran derivatives, including compounds structurally related to (Z)-6-(2-oxopropoxy)-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one, focuses on synthesis techniques and their chemical properties. A notable method involves the Claisen rearrangement and ring-closing metathesis as key steps for synthesizing benzofurans, 2H-chromenes, and benzoxepines, showcasing the versatility of these compounds in producing a variety of phenols and oxacycles (S. Kotha & B. Solanke, 2022). Another approach includes the Barton-McCombie deoxygenation process for creating 3-deoxy-1,2:5,6-bis-O-(1-methylethylidene)-α-D-ribo-hexofuranose, indicating the potential for modifying benzofuran structures to achieve specific chemical functionalities (J. Tormo & G. C. Fu, 2003).
Antioxidant Properties
The antioxidant potential of benzofuran derivatives is a significant area of interest. Studies reveal that these compounds, including those structurally similar to this compound, exhibit excellent antioxidant activities. For instance, the investigation into 5,7-Ditert-butyl-3-(3,4-dimethylphenyl)benzofuran-2(3H)-one and its analogues demonstrated their effectiveness as hydrogen-atom-donating antioxidants, suggesting that they could serve as potent alternatives to commercial antioxidants like BHT (Xiao‐Qing Zhu et al., 2011).
Potential as Monoamine Oxidase Inhibitors
Benzofuran compounds have also been researched for their potential as monoamine oxidase (MAO) inhibitors, which are critical in treating neurodegenerative disorders. The synthesis and study of nitro-substituted 2-phenylbenzofurans derivatives have shown promising results in this area, indicating the therapeutic potential of benzofuran derivatives in neurodegenerative disease treatment (G. Delogu, 2017).
Catalytic Applications
The exploration of benzofuran derivatives extends into catalytic applications as well. A study demonstrated how a zinc(II) complex of a ligand based on benzofuran acts as a multiple electron and proton reservoir during the catalytic dehydrogenation of alcohols to aldehydes/ketones. This research highlights the functional diversity of benzofuran derivatives and their potential utility in catalytic processes (Rajib Pramanick et al., 2018).
Properties
IUPAC Name |
(2Z)-6-(2-oxopropoxy)-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c1-14(21)13-23-16-10-11-17-19(12-16)24-18(20(17)22)9-5-8-15-6-3-2-4-7-15/h2-12H,13H2,1H3/b8-5+,18-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOMMKNEPWNUQK-WCTLISOUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]ethanesulfonamide](/img/structure/B2835807.png)
![N-[(1,5-Dimethylpyrazol-3-yl)methyl]-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B2835808.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2835809.png)
![2-(Furan-2-yl)-4-methyl-6-methylsulfanyl-N-[6-(trifluoromethyl)pyridin-2-yl]pyrimidine-5-carboxamide](/img/structure/B2835810.png)


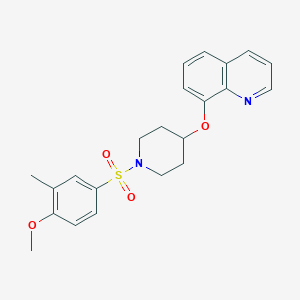
![2-({1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2835821.png)
![Methyl 2-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3-nitrobenzenecarboxylate](/img/structure/B2835825.png)
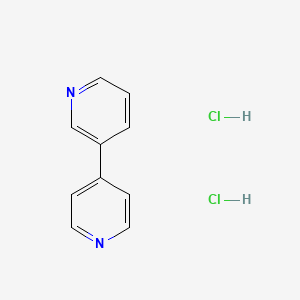
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide](/img/structure/B2835827.png)
